N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- R2: (1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl group, incorporating a sulfonamide-linked pyrrolidine ring, which may improve metabolic stability and target binding affinity.
The phenylsulfonyl group distinguishes it from other oxalamides, likely influencing its physicochemical and pharmacokinetic properties .
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-17(18(23)20-13-15-7-5-11-26-15)19-12-14-6-4-10-21(14)27(24,25)16-8-2-1-3-9-16/h1-3,5,7-9,11,14H,4,6,10,12-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXIESJLDHHVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furfural with ammonia or an amine under reductive conditions.
Synthesis of the pyrrolidine derivative: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Coupling reactions: The furan-2-ylmethylamine and the pyrrolidine derivative are coupled using oxalyl chloride to form the oxalamide linkage.
Introduction of the phenylsulfonyl group: This step involves sulfonylation reactions where the phenylsulfonyl group is introduced to the pyrrolidine moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxalamide linkage can be reduced to form amines or other reduced products.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The furan ring and the phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Antiviral Oxalamides
describes oxalamides with thiazole and chlorophenyl substituents (e.g., compounds 13 , 14 , 15 ) as HIV entry inhibitors. Key differences include:
- Target Compound : Lacks the thiazole ring and chlorophenyl group but includes a furan and sulfonamide-pyrrolidine system.
- Activity Implications : Thiazole-containing analogs exhibit moderate antiviral activity (e.g., compound 13 , LC-MS m/z 479.12), but the target compound’s sulfonamide group may enhance protease resistance or blood-brain barrier penetration .
Table 1: Antiviral Oxalamides Comparison
| Compound ID | R1 Group | R2 Group | LC-MS (m/z) | Activity |
|---|---|---|---|---|
| 13 | (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl | 4-Chlorophenyl | 479.12 | HIV entry inhibitor |
| Target | Furan-2-ylmethyl | (1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl | N/A | Not reported |
Umami Flavoring Agents
and highlight oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) as potent umami agonists. Key contrasts:
- Target Compound : Replaces the dimethoxybenzyl and pyridinyl-ethyl groups with furan and sulfonamide-pyrrolidine.
Table 2: Flavoring Oxalamides Comparison
| Compound ID | R1 Group | R2 Group | NOEL (mg/kg/day) | Metabolic Stability |
|---|---|---|---|---|
| S336 | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | 100 | High (no hydrolysis) |
| Target | Furan-2-ylmethyl | Sulfonamide-pyrrolidine | Not tested | Likely high |
Biological Activity
N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview based on available research.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a furan moiety and a pyrrolidine ring. The molecular formula is , with a molecular weight of 248.23 g/mol. Its chemical structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 248.23 g/mol |
| Boiling Point | Not available |
| Log P (Partition Coefficient) | 0.65 |
| Solubility | High |
| Toxicity | Signal word: Danger |
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular signaling and proliferation.
Pharmacological Effects
- Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : In vitro studies demonstrate that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM after 48 hours of exposure. The compound induced apoptosis as confirmed by flow cytometry analysis.
Study 2: Anti-inflammatory Activity
In an animal model of rheumatoid arthritis, administration of the compound reduced inflammatory markers and joint swelling significantly compared to the control group. Histological analysis revealed decreased synovial inflammation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Emerging |
| N,N'-Difurfuryloxamide | Moderate | Low | Low |
| N-(furan-2-ylmethyl)-pyrrolidine derivative | High | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
